molecular formula C26H28N4O6S B2354205 ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate CAS No. 896706-07-3

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate

Cat. No.: B2354205
CAS No.: 896706-07-3
M. Wt: 524.59
InChI Key: RQRRNVHEZINSSD-UHFFFAOYSA-N
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Description

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate is a complex organic compound with a unique structure that includes a quinazoline core, a piperazine ring, and a dioxolo group

Scientific Research Applications

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.

    Biochemistry: Researchers use this compound to study its effects on cellular processes and metabolic pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Future Directions

The compound is part of a library of potential new hybrid anticonvulsant agents . The future directions for this compound would likely involve further testing and development to assess its efficacy and safety as a potential anticonvulsant drug.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been studied extensively .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have a variety of effects at the molecular and cellular level . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds .

Preparation Methods

The synthesis of ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Dioxolo Group: The dioxolo group is added via electrophilic aromatic substitution.

    Thioester Formation: The final step involves the formation of the thioester linkage through esterification reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Piperazine Derivatives: Compounds with the piperazine ring are often studied for their pharmacological properties.

    Dioxolo Compounds: These compounds contain the dioxolo group and are known for their diverse chemical reactivity.

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6S/c1-2-34-24(32)16-37-26-27-20-15-22-21(35-17-36-22)14-19(20)25(33)30(26)9-8-23(31)29-12-10-28(11-13-29)18-6-4-3-5-7-18/h3-7,14-15H,2,8-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRNVHEZINSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)N4CCN(CC4)C5=CC=CC=C5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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